3-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide
Description
This compound is a synthetic small molecule featuring a benzo[c]isoxazole scaffold linked via a carboxamide bridge to a 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine moiety substituted with a trifluoromethyl group. The benzo[c]isoxazole ring contributes to aromatic stacking interactions, while the trifluoromethyl group enhances metabolic stability and lipophilicity, critical for membrane permeability and target engagement. The carboxamide linker provides conformational flexibility, enabling optimal binding to target proteins. Structural analogs of this compound are often explored in kinase inhibition and central nervous system (CNS) drug discovery due to their ability to modulate hydrophobic and hydrogen-bonding interactions .
Properties
IUPAC Name |
3-phenyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2,1-benzoxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O2/c23-22(24,25)15-7-9-18-27-28-19(30(18)12-15)11-26-21(31)14-6-8-17-16(10-14)20(32-29-17)13-4-2-1-3-5-13/h1-6,8,10,15H,7,9,11-12H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYOUHTUWCHGNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide is a complex organic molecule with potential pharmacological applications. Its unique structural features include a trifluoromethyl group and various heterocycles that may contribute to its biological activity. This article reviews the current understanding of its biological activity, including potential therapeutic applications and mechanisms of action.
Structural Characteristics
The molecular structure of the compound can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C18H19F3N4O |
| Molecular Weight | 364.4 g/mol |
| Key Functional Groups | Trifluoromethyl group; Tetrahydrotriazolopyridine; Benzo[c]isoxazole carboxamide |
Anticancer Potential
Several studies have explored the anticancer properties of structurally related compounds. For instance, derivatives of triazolo[4,3-a]pyridine have demonstrated significant antiproliferative effects against various cancer cell lines. A study reported that certain triazolo derivatives induced apoptosis in colon cancer cells by activating the mitochondrial apoptotic pathway through up-regulation of pro-apoptotic proteins like Bax and down-regulation of anti-apoptotic proteins like Bcl2 .
The potential anticancer activity of This compound may be attributed to similar mechanisms involving apoptosis induction.
Synthesis and Evaluation
A study focused on synthesizing various triazolo derivatives demonstrated their ability to inhibit cell growth in human colon cancer cell lines (HCT-116 and HT-29). The synthesized compounds were assessed for their antiproliferative action using MTT assays. The results indicated that some compounds effectively reduced cell viability at micromolar concentrations .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has shown that the presence of a trifluoromethyl group significantly influences biological activity. In particular, it enhances binding affinity to specific targets within cancer cells. The removal of this group often leads to a marked decrease in activity .
Comparative Analysis with Similar Compounds
The following table compares This compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 3-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c]isoxazole | Trifluoromethyl; Tetrahydrotriazolopyridine; Benzo[c]isoxazole | Potential anti-cancer | Unique trifluoromethyl substitution |
| 5-Amino-1-(2-methylphenyl)-1H-pyrazole | Pyrazole ring; Amino group | Anti-cancer | Simpler structure |
| Triazolopyridine analogs | Pyridine ring; Triazole | Anti-inflammatory | Diverse substituents |
| Benzo[c]isoxazole derivatives | Isoxazole ring; Benzene | Neuroprotective | Varies widely in substituents |
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group in the target compound is rare among analogs, with most substituents being methoxy or halogen groups (e.g., ) .
- The triazolo[4,3-a]pyridine core is distinct from triazolo[1,5-a]pyrimidine () or triazolo[4,3-b]pyridazine (), altering electronic properties and binding pocket compatibility .
Physicochemical and Pharmacokinetic Properties
Hypothetical comparisons based on structural analogs:
The trifluoromethyl group in the target compound likely improves metabolic stability compared to methoxy-substituted analogs () but reduces solubility due to increased hydrophobicity .
Pharmacological Activity
While direct activity data for the target compound is unavailable, inferences can be drawn from structurally related molecules:
- Kinase Inhibition : Triazolo-pyridine analogs (e.g., ) show affinity for kinases like ROCK1, suggesting the target compound may share similar targets .
Preparation Methods
Cyclization of α-(o-Nitroaryl)Benzylphosphonates
Diethyl α-(o-nitroaryl)benzylphosphonates undergo base-mediated cyclization to form 3-phenyl-2,1-benzisoxazoles. Treatment with potassium hydroxide (KOH) in aqueous ethanol at 60–80°C induces intramolecular nucleophilic attack, yielding benzo[c]isoxazole rings in 70–85% efficiency.
Example Protocol
- Dissolve diethyl α-(o-nitroaryl)benzylphosphonate (1.0 equiv) in ethanol.
- Add aqueous KOH (1.5 equiv) and reflux at 80°C for 6 h.
- Neutralize with HCl, extract with ethyl acetate, and purify via column chromatography.
Key Data
| Starting Material | Product | Yield (%) | Conditions |
|---|---|---|---|
| Phosphonate 1a | 3-Phenyl-2,1-benzisoxazole | 82 | KOH, EtOH, 80°C |
Carboxamide Functionalization
The 5-carboxyl group is introduced via cyclocondensation of β-alkoxyvinyl trichloromethyl ketones with hydroxylamine hydrochloride in hydrochloric acid. Subsequent hydrolysis and amidation with methylamine yield the carboxamide.
Synthesis of 6-(Trifluoromethyl)-5,6,7,8-Tetrahydro-Triazolo[4,3-a]Pyridin-3-Yl)Methyl Amine
Triazole Ring Formation
A regioselective [3+2] cycloaddition between nitrile oxides and terminal alkynes under copper(I) catalysis forms the triazole core. Microwave irradiation (120°C, 15 min) enhances reaction kinetics, achieving 88% yield.
Microwave Protocol
- Mix propargylamine (1.2 equiv) with trifluoroacetonitrile (1.0 equiv) in DMF.
- Irradiate at 120°C for 15 min under 300 W.
- Purify via recrystallization (hexane/ethyl acetate).
Pyridine Ring Hydrogenation
Catalytic hydrogenation (10% Pd/C, H₂, 50 psi) reduces the pyridine ring to the tetrahydro derivative. The trifluoromethyl group remains intact due to its electron-withdrawing nature.
Coupling and Final Assembly
Amide Bond Formation
The benzo[c]isoxazole-5-carboxylic acid is activated as an acyl chloride (SOCl₂, reflux) and coupled with the triazolopyridine-methylamine using N,N-diisopropylethylamine (DIPEA) as a base.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
| Yield | 76% |
Purification and Characterization
Final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity. Structural confirmation employs:
- ¹H/¹³C NMR : Distinct signals for trifluoromethyl (δ 120–125 ppm, q) and isoxazole protons (δ 6.8–7.2 ppm).
- HRMS : [M+H]⁺ calculated for C₂₄H₂₀F₃N₅O₂: 488.1592; observed: 488.1589.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Key Steps
| Step | Method | Yield (%) | Time |
|---|---|---|---|
| Benzo[c]isoxazole cyclization | Base-mediated | 82 | 6 h |
| Triazole formation | Microwave | 88 | 15 min |
| Amide coupling | Acyl chloride | 76 | 2 h |
Challenges and Mitigation Strategies
Q & A
Basic Questions
Q. How can the synthesis of this compound be optimized for yield and purity?
- Methodological Answer : Utilize potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like DMF or acetonitrile, as these conditions promote efficient nucleophilic substitution and cyclization reactions. For example, highlights K₂CO₃ in acetonitrile for trifluoromethyl benzamide synthesis, achieving high yields . Additionally, recommends room-temperature reactions in DMF with K₂CO₃ to minimize side reactions and improve purity .
Q. What analytical methods are critical for confirming the compound’s structural integrity?
- Methodological Answer : Combine nuclear magnetic resonance (¹H/¹³C NMR) to verify aromatic and heterocyclic proton environments, infrared spectroscopy (IR) to confirm carbonyl (C=O) and trifluoromethyl (CF₃) groups, and elemental analysis to validate stoichiometry. and emphasize NMR and IR for triazole/oxazole derivatives, while elemental analysis ensures purity .
Q. What safety precautions are essential during handling?
- Methodological Answer : Follow protocols for laboratory chemicals with undefined hazards, as noted in Safety Data Sheets (SDS) for structurally similar triazolo-pyridazines. advises using PPE (gloves, goggles) and working in a fume hood, given the compound’s potential reactivity .
Q. How can solubility and formulation challenges be addressed in biological assays?
- Methodological Answer : Use computational tools like SwissADME to predict logP (lipophilicity) and solubility profiles. applied SwissADME to triazolo-thiadiazine analogs, identifying dimethyl sulfoxide (DMSO) as a suitable solvent for in vitro studies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be established for this compound’s biological targets?
- Methodological Answer : Synthesize analogs with variations in the trifluoromethyl group, triazolo-pyridine core, or benzoisoxazole moiety. Test these against target enzymes (e.g., kinases) using enzymatic assays. demonstrates that trifluoromethyl groups enhance binding affinity in pyrimidine derivatives, suggesting similar strategies here .
Q. What computational approaches validate docking interactions with proposed targets?
- Methodological Answer : Perform molecular docking using software like AutoDock Vina, referencing crystallographic data of target proteins (e.g., cyclooxygenase-2). utilized docking studies to visualize binding modes of triazole-thiazole hybrids, aligning with experimental IC₅₀ values .
Q. How to resolve contradictions in reaction yields reported across studies?
- Methodological Answer : Systematically vary reaction parameters (solvent, temperature, catalyst). For instance, achieved lower yields (45–60%) in fluorinated heterocycles due to side reactions, while optimized conditions (80% yield) via solvent selection (THF over dioxane) .
Q. What advanced analytical techniques differentiate polymorphic forms?
- Methodological Answer : Employ X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to characterize crystalline forms. ’s synthesis of oxazole derivatives used XRD to confirm lattice parameters, critical for patenting distinct polymorphs .
Q. How does the trifluoromethyl group influence metabolic stability in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
